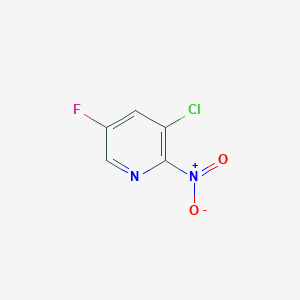
3-Chloro-5-fluoro-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluoro-2-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-nitropyridine typically involves the nitration of 3-chloro-5-fluoropyridine. One common method includes the reaction of 3-chloro-5-fluoropyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluoro-2-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 3-chloro-5-fluoro-2-aminopyridine.
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluoro-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-fluoro-2-nitropyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-fluoro-5-nitropyridine
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Chloro-5-nitropyridine-3-carbonitrile
- 2-Chloro-3-nitropyridine
- 5-Chloro-2-nitropyridine
- 4-Chloro-3-nitropyridine
- 2-Chloro-4-nitropyridine
Uniqueness
3-Chloro-5-fluoro-2-nitropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties. The combination of these substituents with the nitro group enhances the compound’s reactivity and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C5H2ClFN2O2 |
|---|---|
Molekulargewicht |
176.53 g/mol |
IUPAC-Name |
3-chloro-5-fluoro-2-nitropyridine |
InChI |
InChI=1S/C5H2ClFN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H |
InChI-Schlüssel |
VGHKMAWDEZYWRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















